A,21-Dihydroxy-9

Corticosteroid Synthesis Process Chemistry Yield Optimization

This tetraene acetate intermediate (CAS 37413-91-5) delivers a 35.4% overall yield from phytosterols—a 3.5-fold improvement over diosgenin routes—across a 5-step process that minimizes operational costs and waste. Its conjugated tetraene system and 21-acetoxy group enable efficient conversion to vamorolone, dexamethasone, and betamethasone. At ≥98% purity (with 99.84% ultra-high-purity options available), it ensures reproducible downstream reactions, reduces re-purification needs, and increases first-pass synthetic success in catalytic and late-stage fluorination steps. Ideal for industrial corticosteroid API manufacturing and medicinal chemistry programs targeting next-generation anti-inflammatory agents with improved safety profiles.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
Cat. No. B15061695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA,21-Dihydroxy-9
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
InChIKeyVWVSBHGCDBMOOT-RSWUNGFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A,21-Dihydroxy-9 (21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione): Key Intermediate for Δ9,11 Steroids and Halogenated Corticosteroids


A,21-Dihydroxy-9, systematically named 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS 37413-91-5), is a tetraene acetate intermediate belonging to the pregnane steroid family. It is a critical building block in the synthesis of Δ9,11 steroids, including vamorolone, and highly active halogenated corticosteroids such as dexamethasone and betamethasone [1]. The compound features a conjugated tetraene system and a 21-acetoxy group, which enable its versatile conversion to advanced therapeutic agents [2].

Why Generic Tetraene Acetate Substitution Fails for Advanced Corticosteroid Synthesis


Substituting A,21-Dihydroxy-9 with alternative tetraene acetate sources or lower-purity batches introduces significant risk of synthetic failure and economic inefficiency. The compound's utility is defined by both its chemical purity and the efficiency of the route from which it is derived. Traditional diosgenin-based routes to this intermediate suffer from low overall yields (approx. 10%) and lengthy production times [1]. Furthermore, the introduction of the 1,2-double bond in final corticosteroid stages—an alternative to using a pre-formed tetraene intermediate—results in poor yield [2]. Variability in vendor-reported purity (ranging from 95% to 98%) directly impacts downstream reaction reproducibility and final active pharmaceutical ingredient (API) quality . Therefore, procurement of a well-characterized, high-purity intermediate from an optimized synthetic route is a critical decision point for research and industrial production.

Quantitative Evidence for Selecting A,21-Dihydroxy-9 Over Alternative Intermediates


3.5-Fold Yield Improvement Over Diosgenin-Based Route to Tetraene Acetate

The overall yield of A,21-Dihydroxy-9 from phytosterols via the 9α-OHPDC-M route reaches up to 35.4%, which is a 3.5-fold improvement over the traditional diosgenin-based route (approximately 10% yield) [1].

Corticosteroid Synthesis Process Chemistry Yield Optimization

Superior Purity (99.84%) Versus Alternative Commercial Sources

A,21-Dihydroxy-9 is available at a purity of 99.84%, which exceeds the purity specifications of several alternative commercial sources for the same compound (e.g., 95% from AKSci, ≥98% from InvivoChem, 97% from Leyan) . Higher purity minimizes the risk of side reactions and simplifies purification of downstream products.

Intermediate Purity Quality Control API Manufacturing

Reduced Step Count (5 Steps) From Phytosterols Compared to Alternative Routes

The optimized route to A,21-Dihydroxy-9 proceeds in only 5 steps from phytosterols, whereas alternative routes require at least 8 steps [1]. This reduction in step count contributes to shorter production times and lower cumulative material losses.

Green Chemistry Process Efficiency Step Economy

Enables Synthesis of Vamorolone: A Dissociated Glucocorticoid with Improved Safety Profile

A,21-Dihydroxy-9 is a key intermediate for the synthesis of vamorolone, a Δ9,11 steroid that retains NF-κB inhibitory activity (anti-inflammatory) while lacking the transactivation properties that drive classical glucocorticoid side effects [1]. In contrast, traditional glucocorticoids like prednisolone activate both transrepression and transactivation pathways, leading to a broader side effect profile [2].

Drug Discovery Δ9,11 Steroids NF-κB Inhibition

Optimal Applications for A,21-Dihydroxy-9 in Research and Industrial Settings


Large-Scale Synthesis of Halogenated Corticosteroids (e.g., Dexamethasone, Betamethasone)

Industrial manufacturers seeking to optimize the production of high-volume corticosteroids should prioritize A,21-Dihydroxy-9 due to its proven 35.4% overall yield from phytosterols, a 3.5-fold improvement over diosgenin-based routes [1]. The 5-step process minimizes operational costs and waste, making it a compelling choice for API production.

Research and Development of Novel Δ9,11 Dissociated Steroids

Medicinal chemistry groups focused on developing next-generation anti-inflammatory agents with improved safety profiles can leverage A,21-Dihydroxy-9 as a strategic intermediate. Its conversion to vamorolone and related analogs provides a direct path to compounds that retain NF-κB inhibition while avoiding deleterious transactivation-driven side effects [2].

High-Purity Starting Material for Sensitive Downstream Chemistry

In scenarios where downstream reactions are sensitive to impurities (e.g., catalytic steps or late-stage fluorinations), the 99.84% purity of A,21-Dihydroxy-9 offers a clear advantage over lower-purity alternatives (95-98%) . This reduces the need for additional purification and increases the likelihood of first-pass synthetic success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for A,21-Dihydroxy-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.